molecular formula C27H30O13 B1258871 Talosin B

Talosin B

Cat. No. B1258871
M. Wt: 562.5 g/mol
InChI Key: GJBRADPPUCQNGC-YYMHJPMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talosin B is a glycosyloxyisoflavone that is genistein attached to alpha-L-6-deoxy-talopyranosyl residues at positions 7 and 4' respectively. Isolated from Kitasatospora kifunensis, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a glycosyloxyisoflavone and a hydroxyisoflavone. It derives from a genistein.

Scientific Research Applications

Anti-Inflammatory Effects

  • Talosin A, closely related to Talosin B, demonstrates significant anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and nitric oxide in stimulated macrophages. This is achieved through the suppression of nuclear factor-kappa B (NF-κB) activation, suggesting its potential as a therapeutic candidate for inflammatory disorders (Hwang et al., 2009).

Impact on Cancer Cell Proliferation

  • Talosin A has been shown to influence the proliferation of breast cancer cells. It appears to increase binding activity of estrogen receptor alpha (ERα) and affects the ratio of RANKL/OPG, which are key factors in osteoblasts differentiation. This suggests that Talosin A might play a role in both bone formation and the proliferation of ER+ breast cancer cells (Kang et al., 2010).

Antifungal Properties

  • Talosins A and B have shown potent antifungal activity against various pathogens such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. These compounds are notable for being the first isoflavonol glycosides with a 6-deoxy-talose sugar component, which may be useful as antifungal agents with low toxicity (Yoon et al., 2006).

Cellular Studies

  • Studies on cells lacking talin, a protein associated with Talosin, have provided insights into cell polarity and membrane-cell body coupling. This research has implications for understanding the mechanics of cell movement and adhesion, which are crucial in various biological processes (Merkel et al., 2000).

Metabolic Studies

  • Investigations into the metabolism of Talosin A in animals have provided insights into how this compound is absorbed and processed in the body, highlighting the differences in metabolism and absorption compared to other similar compounds (Lim et al., 2011).

properties

Product Name

Talosin B

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

IUPAC Name

5-hydroxy-7-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C27H30O13/c1-10-19(29)22(32)24(34)26(37-10)39-13-5-3-12(4-6-13)15-9-36-17-8-14(7-16(28)18(17)21(15)31)40-27-25(35)23(33)20(30)11(2)38-27/h3-11,19-20,22-30,32-35H,1-2H3/t10-,11-,19+,20+,22+,23+,24+,25+,26-,27-/m0/s1

InChI Key

GJBRADPPUCQNGC-YYMHJPMMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)O

synonyms

genistein 4',7'-bis(6-deoxytalopyranoside)
genistein 4',7'-di-alpha-L-6-deoxytalopyranoside
talosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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